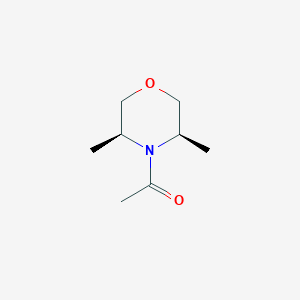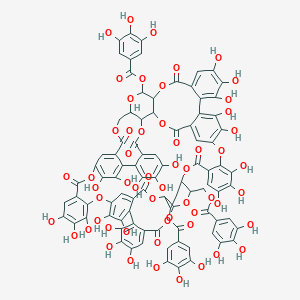
Nobotanin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nobotanin I is a natural product that was first isolated from the plant Phyllanthus nobilis. It is a member of the lignan family of compounds and has been found to possess a range of biological activities. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of Nobotanin I in scientific research.
科学的研究の応用
Antitumor Activity
Nobotanin I, along with other related compounds, has been identified for its potential antitumor properties. A study conducted by Yoshida et al. (1989) isolated nobotanin I from Camellia japonica and Heterocentron roseum, revealing that it exhibited significant host-mediated antitumor activities. This highlights the potential of nobotanin I in cancer research and treatment strategies (Yoshida, Chou, Haba, Okano, Shingu, Miyamoto, Koshiura, & Okuda, 1989).
Role in Gene Expression
Another study by Tsai et al. (1992) discovered that oligomeric ellagitannins, including nobotanins B, E, and K, were effective inhibitors of poly(ADP-ribose) glycohydrolase. This enzyme plays a role in the regulation of gene expression. Specifically, nobotanin B was observed to suppress mouse mammary tumor virus (MMTV) mRNA synthesis, suggesting its potential role in gene expression regulation (Tsai, Aoki, Maruta, Abe, Sakagami, Hatano, Okuda, & Tanuma, 1992).
Chemical Structure and Properties
The chemical structure and properties of nobotanin I have been a subject of research as well. Yoshida et al. (1992) detailed the isolation of nobotanin I from Heterocentron roseum, describing it as a novel dimer possessing a depsidone-forming valoneoyl group. This work provides essential insights into the chemical characteristics of nobotanin I, which are crucial for understanding its potential applications (Yoshida, Haba, Nakata, Okano, Shingu, & Okuda, 1992).
特性
CAS番号 |
113900-94-0 |
|---|---|
製品名 |
Nobotanin I |
分子式 |
C89H58O56 |
分子量 |
2023.4 g/mol |
IUPAC名 |
[4,5,6,21,22,23,26,27,31,32,33,39,40,43,44,45,59,60,61,64,65-henicosahydroxy-9,18,36,48,56,68,73,78-octaoxo-14,53-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,13,17,29,37,49,52,55,69,72,79-dodecaoxatetradecacyclo[48.15.5.538,51.415,28.03,8.011,16.019,24.030,35.042,47.054,70.057,62.063,67.025,77.041,74]nonaheptaconta-1(65),3,5,7,19,21,23,25,27,30,32,34,38,40,42,44,46,57,59,61,63,66,74,76-tetracosaen-12-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C89H58O56/c90-28-1-17(2-29(91)50(28)101)77(120)131-15-42-72-74-76(89(136-42)145-79(122)19-5-32(94)52(103)33(95)6-19)143-85(128)25-14-40(59(110)66(117)49(25)45-21(82(125)140-74)8-35(97)54(105)62(45)113)133-69-26(10-37(99)56(107)67(69)118)86(129)135-41-12-23-47(64(115)60(41)111)44-20(7-34(96)53(104)61(44)112)81(124)138-71-43(16-132-80(23)123)137-88(144-78(121)18-3-30(92)51(102)31(93)4-18)75-73(71)141-84(127)24-13-39(134-70-27(87(130)139-72)11-38(100)57(108)68(70)119)58(109)65(116)48(24)46-22(83(126)142-75)9-36(98)55(106)63(46)114/h1-14,42-43,71-76,88-119H,15-16H2 |
InChIキー |
BGNYNPMCOYJEDR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
同義語 |
nobotanin I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
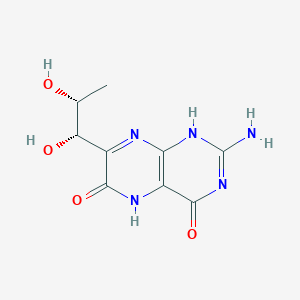
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

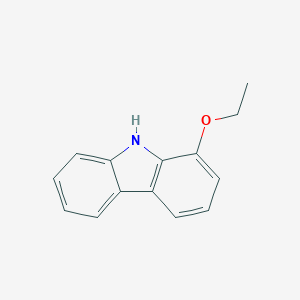
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)
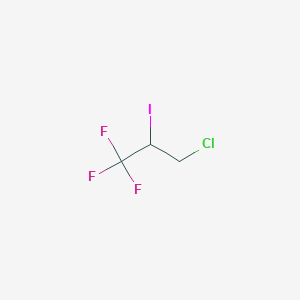

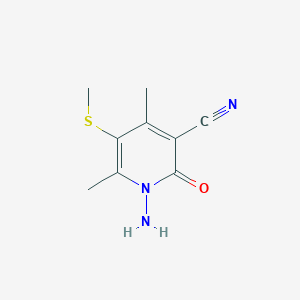
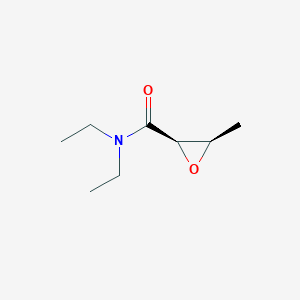
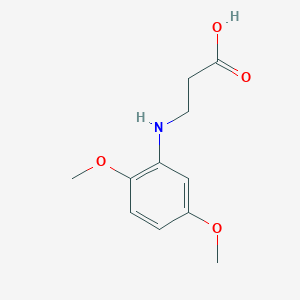
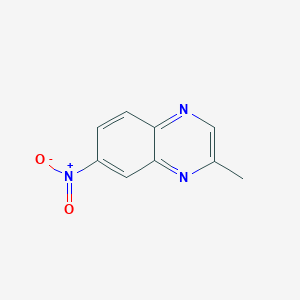
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
